3-Aminobenzenecarboximidamide

Description

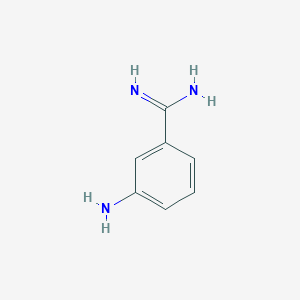

Structure

3D Structure

Properties

IUPAC Name |

3-aminobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDSNVUXQDDXBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30276751 | |

| Record name | m-Aminobenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3459-66-3 | |

| Record name | m-Aminobenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Aminobenzenecarboximidamide chemical properties and structure

An In-Depth Technical Guide to 3-Aminobenzenecarboximidamide: Structure, Properties, and Applications

Introduction

3-Aminobenzenecarboximidamide, commonly known as 3-aminobenzamidine, is a bifunctional organic molecule that has garnered significant attention within the scientific community. Its structure, featuring a primary aromatic amine and a strongly basic amidine group on a central phenyl ring, makes it a highly versatile building block in medicinal chemistry and a molecule of intrinsic biological interest. This guide provides a comprehensive technical overview of 3-Aminobenzenecarboximidamide, delving into its chemical structure, physicochemical properties, synthetic routes, and its multifaceted applications in drug discovery and biomedical research. For researchers and scientists, this molecule serves not only as a scaffold for complex molecular architectures but also as a tool to probe the function of critical enzyme families.

Part 1: Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's structure and properties is fundamental to harnessing its potential. This section details the chemical identity, key structural features, and empirical data for 3-Aminobenzenecarboximidamide.

Chemical Identity

-

IUPAC Name: 3-Aminobenzenecarboximidamide[1]

-

Common Synonyms: 3-Aminobenzamidine, m-Aminobenzamidine

-

CAS Numbers:

-

InChI Key: FKFMMMVFFYPIEE-UHFFFAOYSA-N (Dihydrochloride)

Structural Features

The biological and chemical activity of 3-Aminobenzenecarboximidamide is intrinsically linked to its molecular architecture.[8] The molecule consists of a benzene ring substituted at the 1 and 3 positions with a carboximidamide (amidine) group and an amino group, respectively.

-

The Amidine Group: This is the most prominent functional group. Amidines are among the strongest uncharged organic bases because protonation results in a positive charge that is effectively delocalized across both nitrogen atoms, forming a stable amidinium ion.[8] This cationic nature at physiological pH is crucial for its biological activity, enabling strong electrostatic interactions and hydrogen bonding with negatively charged residues in enzyme active sites, such as those of serine proteases.[8]

-

The Aromatic Amine Group: The primary amino group is a versatile chemical handle. It is nucleophilic and can participate in a wide range of chemical transformations, making the molecule an ideal starting point for the synthesis of more complex derivatives.[8]

Caption: Chemical structure of 3-Aminobenzenecarboximidamide.

Physicochemical Data

Quantitative data provides a clear profile of the molecule for experimental design. The dihydrochloride salt is the most commonly supplied form for research purposes.

| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Reference(s) |

| Molecular Formula | C₇H₉N₃ | C₇H₁₁Cl₂N₃ | [2][3] |

| Molecular Weight | 135.17 g/mol | 208.09 g/mol | [2] |

| Appearance | - | Solid | |

| Melting Point | - | 262-264 °C (lit.) | [9] |

| Storage Temperature | - | 2-8°C |

Spectral Characterization (Predicted)

While specific spectral data requires experimental acquisition, the expected characteristics can be predicted based on the molecule's structure. These predictions are vital for researchers to confirm the identity and purity of synthesized or purchased material.

-

¹H NMR: The spectrum would show a complex multiplet pattern in the aromatic region (approx. 6.5-7.5 ppm). Signals for the primary amine (-NH₂) protons would likely appear as a broad singlet, and its chemical shift would be solvent-dependent. The amidine protons (-NH and -NH₂) would also present as broad singlets, potentially exchanging with D₂O.

-

¹³C NMR: The spectrum would display six distinct signals in the aromatic region (approx. 110-150 ppm), corresponding to the six carbons of the benzene ring. An additional signal for the amidine carbon would appear further downfield (approx. 160-170 ppm).

-

Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching vibrations for the primary amine and amidine groups (approx. 3100-3500 cm⁻¹), C=N stretching of the amidine (approx. 1650 cm⁻¹), and C-N stretching (approx. 1250-1350 cm⁻¹). Aromatic C-H and C=C stretching bands would also be present.

-

Mass Spectrometry (MS): For the free base, the molecular ion peak (M⁺) would be observed at m/z = 135.17.

Part 2: Synthesis and Reactivity

The utility of 3-Aminobenzenecarboximidamide as a scaffold is predicated on its accessible synthesis and the predictable reactivity of its functional groups.

Synthetic Strategies

The de novo synthesis of 3-Aminobenzenecarboximidamide can be achieved through several routes.[8] A common and logical approach begins with 3-nitrobenzonitrile. This strategy involves two key transformations: the reduction of the nitro group to a primary amine and the conversion of the nitrile group into an amidine.

Expertise & Experience Insight: The choice to perform the nitro reduction before the amidine formation is strategic. The strong reducing agents often required for nitro group reduction could potentially affect a pre-existing amidine group. Conversely, the conditions for amidine synthesis are generally compatible with an aromatic amine.

Caption: A representative synthetic workflow for 3-Aminobenzenecarboximidamide.

Experimental Protocol: Synthesis via 3-Nitrobenzonitrile

This protocol is a representative methodology based on established organic chemistry principles. Trustworthiness: Each step includes a rationale and purification method to ensure the integrity of the final product.

Step 1: Reduction of 3-Nitrobenzonitrile to 3-Aminobenzonitrile

-

Setup: In a round-bottom flask, dissolve 3-nitrobenzonitrile in ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Reaction: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and maintain a positive pressure of H₂ (e.g., via a balloon) at room temperature.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with ethanol.

-

Purification: Evaporate the solvent under reduced pressure. The resulting crude 3-aminobenzonitrile can often be used in the next step without further purification or can be purified by column chromatography if necessary.

-

Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups without affecting the nitrile functionality.

-

Step 2: Conversion of 3-Aminobenzonitrile to 3-Aminobenzenecarboximidamide

-

Imidate Formation (Pinner Reaction): Dissolve the 3-aminobenzonitrile in anhydrous ethanol and cool the solution in an ice bath. Bubble dry hydrogen chloride (HCl) gas through the solution until saturation. Seal the vessel and allow it to stir at room temperature for 24 hours.

-

Isolation of Imidate Salt: The ethyl 3-aminobenzenecarboximidate hydrochloride salt will precipitate. Collect the solid by filtration and wash with cold diethyl ether.

-

Ammonolysis: Suspend the isolated imidate salt in a solution of ammonia in ethanol (approx. 7-8 M). Stir the mixture in a sealed vessel at room temperature for 24-48 hours.

-

Monitoring: Monitor the conversion of the imidate to the amidine by TLC or LC-MS.

-

Final Product Isolation: Remove the solvent under reduced pressure. The crude 3-Aminobenzenecarboximidamide hydrochloride can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

-

Self-Validation: The Pinner reaction is a classic and reliable method for converting nitriles to amidines via an imidate intermediate. The isolation of this intermediate before ammonolysis ensures a cleaner final product.

-

Part 3: Applications in Research and Drug Development

The unique structural features of 3-Aminobenzenecarboximidamide make it a valuable tool in several areas of biomedical research.

Serine Protease Inhibition

3-Aminobenzamidine and its derivatives are well-recognized as inhibitors of serine proteases.[8]

-

Mechanism of Action: Serine proteases, such as trypsin, have a negatively charged aspartate residue in their S1 binding pocket that recognizes and binds positively charged substrates (lysine or arginine). The protonated benzamidine moiety is a superb mimic of the guanidinium group of arginine. It binds tightly in the S1 pocket through electrostatic and hydrogen bonding interactions, competitively inhibiting the enzyme.[8]

-

Field-Proven Insight: This inhibitory activity makes 3-aminobenzamidine a useful research tool for studying physiological processes where serine proteases are pivotal, including blood coagulation, fibrinolysis, and inflammation.[8]

Scaffold for Targeted Inhibitor Synthesis

The true power of 3-Aminobenzenecarboximidamide lies in its role as a versatile chemical scaffold.[8]

-

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: It is a critical starting material for the synthesis of selective inhibitors of human nNOS.[3][8] The amino group provides a convenient attachment point for adding other chemical fragments that can interact with secondary binding sites on the enzyme, thereby increasing both potency and selectivity over other NOS isoforms (e.g., eNOS and iNOS). Selective nNOS inhibition is a therapeutic strategy for various neurological disorders.[8]

-

Heterocycle Synthesis: The dual reactivity of the amino and amidine groups allows for their use in cyclocondensation reactions to generate a wide array of heterocyclic compounds, such as pyrimidines and imidazoles.[8] This is a powerful strategy in drug discovery for rapidly building libraries of diverse molecules for biological screening.

Potential as a PARP Inhibitor

There is compelling evidence to investigate 3-Aminobenzenecarboximidamide as a potential inhibitor of Poly(ADP-ribose) polymerase (PARP).

-

Structural Analogy: The closely related compound, 3-aminobenzamide (where the amidine is replaced by an amide), is a well-characterized PARP inhibitor.[10][11][12] It functions by mimicking the nicotinamide portion of the NAD⁺ substrate, binding to the enzyme's active site.[10]

-

Therapeutic Implications: PARP enzymes are crucial for DNA repair. Inhibiting PARP can be an effective anti-cancer strategy, particularly in tumors with existing DNA repair defects (e.g., BRCA mutations). PARP inhibition has also been explored for its neuroprotective effects in conditions like retinal degeneration.[8] Given the structural similarity, 3-Aminobenzenecarboximidamide is an attractive candidate for developing novel PARP inhibitors.

Conclusion

3-Aminobenzenecarboximidamide is more than a simple chemical reagent; it is a molecule of strategic importance in modern drug discovery and chemical biology. Its well-defined structure, characterized by a cationic amidine pharmacophore and a reactive amino handle, provides a robust platform for rational drug design. From its foundational role as a serine protease inhibitor to its application as a key building block for highly selective nNOS and potential PARP inhibitors, 3-aminobenzamidine continues to be a molecule of significant interest. This guide has illuminated its core chemical properties, provided a blueprint for its synthesis, and detailed its critical applications, offering researchers a comprehensive resource to leverage its full potential.

References

-

3-Aminobenzamide. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

3-Aminobenzenecarboximidamide. (n.d.). BIOFOUNT. Retrieved January 14, 2026, from [Link]

-

3-Aminobenzamide | C7H8N2O | CID 1645. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

3,3'-Diaminobenzidine | C12H14N4 | CID 7071. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Benzenecarboximidamide, 3-amino-, hydrochloride (1:1) | C7H10ClN3. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

p-Aminobenzamidine | C7H9N3 | CID 1725. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Supporting Information to Syntheses of Novel 1,3-Diazaazulene Derivatives And Their Nonlinear Optical Characterization. (n.d.). Retrieved January 14, 2026, from [Link]

-

3D QSAR of Aminophenyl Benzamide Derivatives as Histone Deacetylase Inhibitors. (n.d.). Bentham Science. Retrieved January 14, 2026, from [Link]

-

IR and 1 H NMR spectral data. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. (n.d.). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

Sources

- 1. Benzenecarboximidamide, 3-amino-, hydrochloride (1:1) | C7H10ClN3 | CID 197789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3459-66-3|3-Aminobenzenecarboximidamide|3-Aminobenzenecarboximidamide|-范德生物科技公司 [bio-fount.com]

- 3. 3-Aminobenzamidine Dihydrochloride | CymitQuimica [cymitquimica.com]

- 4. 3-Aminobenzamidine Dihydrochloride | LGC Standards [lgcstandards.com]

- 5. scbt.com [scbt.com]

- 6. CAS # 37132-68-6, 3-Aminobenzamidine dihydrochloride, m-Aminobenzamidine dihydrochloride - chemBlink [chemblink.com]

- 7. p-Aminobenzamidine | C7H9N3 | CID 1725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 37132-68-6 CAS MSDS (3-AMINOBENZAMIDINE DIHYDROCHLORIDE HYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. 3-Aminobenzamide - Wikipedia [en.wikipedia.org]

- 11. caymanchem.com [caymanchem.com]

- 12. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Aminobenzenecarboximidamide CAS number 3459-66-3 details

An In-depth Technical Guide to 3-Aminobenzenecarboximidamide (CAS 3459-66-3)

Abstract

3-Aminobenzenecarboximidamide, also known as 3-aminobenzamidine, is a versatile bifunctional molecule positioned at the intersection of synthetic chemistry and enzyme inhibition. While structurally simple, its unique arrangement of a primary aromatic amine and a basic amidine group on a benzene scaffold makes it a valuable starting material and a biologically active compound in its own right. This guide provides a comprehensive technical overview of its properties, synthesis, core reactivity, and applications, with a focus on its role as a serine protease inhibitor and a foundational scaffold for drug discovery programs.

Core Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a molecule is the bedrock of its application. 3-Aminobenzenecarboximidamide is most commonly handled in its more stable dihydrochloride salt form for research purposes.

Key Properties

| Property | Value | Source(s) |

| Chemical Name | 3-Aminobenzenecarboximidamide | [1][2] |

| Common Synonym | 3-Aminobenzamidine | [1] |

| CAS Number | 3459-66-3 (Free Base) | [1][2] |

| CAS Number | 37132-68-6 (Dihydrochloride Salt) | [3][4][5] |

| Molecular Formula | C₇H₉N₃ | [1] |

| Molecular Weight | 135.17 g/mol (Free Base) | [1] |

| Molecular Weight | 208.09 g/mol (Dihydrochloride Salt) | [4][5] |

| Appearance | Solid | [5] |

| Melting Point | 262-264 °C (Dihydrochloride Salt, lit.) | [5] |

| Storage Temperature | 2-8°C | [5] |

| Predicted pKa | 12.25 ± 0.50 | [1] |

Spectroscopic Signature Analysis

While specific experimental spectra for this exact compound are not widely published, its structure allows for a robust prediction of its spectral characteristics. This analysis is critical for researchers to confirm the identity and purity of their material.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex in the aromatic region (approx. δ 6.8-7.5 ppm) due to the meta-substitution pattern, resulting in four distinct signals. The protons of the primary amine (-NH₂) and the amidine (-C(=NH)NH₂) are expected to appear as broad singlets that are exchangeable with D₂O.[6] The chemical shift of these N-H protons can vary significantly based on solvent and concentration.

-

¹³C NMR Spectroscopy: The spectrum should display six distinct signals for the aromatic carbons, with chemical shifts influenced by the electron-donating amino group and the electron-withdrawing amidine group. The amidine carbon (-C(=NH)NH₂) is expected to appear significantly downfield (typically >160 ppm) due to its sp² hybridization and attachment to two nitrogen atoms.

-

Infrared (IR) Spectroscopy: Key vibrational bands are anticipated. Look for N-H stretching vibrations from the primary amine and amidine groups in the 3100-3400 cm⁻¹ region. A strong C=N stretch from the imine portion of the amidine should appear around 1640-1680 cm⁻¹. Aromatic C-H stretches will be observed just above 3000 cm⁻¹, and C=C ring stretching will produce signals in the 1450-1600 cm⁻¹ range.

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the free base should exhibit a molecular ion (M⁺) peak at m/z = 135. Key fragmentation patterns would likely involve the loss of ammonia (NH₃) or the cyano radical (·CN).

Synthesis and Chemical Reactivity

The utility of 3-aminobenzenecarboximidamide stems from its identity as both a target molecule and a versatile reactant for more complex structures.

Synthetic Pathways

The synthesis of benzamidines can be approached through several established routes. A common and effective strategy for producing 3-aminobenzamidine begins with the corresponding benzonitrile, proceeding through an amidoxime intermediate.[7]

Caption: Plausible synthetic route to 3-Aminobenzenecarboximidamide.

Experimental Protocol: General Synthesis via Amidoxime Reduction

Causality: This two-step reduction strategy is often preferred for its selectivity. Reducing the nitro group first under milder conditions (e.g., specific catalysts, controlled hydrogen pressure) can prevent premature reduction of the amidoxime. The final reduction of the N-O bond in the amidoxime yields the target amidine.

-

Amidoxime Formation: Dissolve 3-nitrobenzonitrile in a suitable solvent such as ethanol. Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate) to neutralize the HCl. Heat the mixture under reflux for several hours until TLC or LC-MS analysis indicates complete consumption of the starting nitrile.

-

Nitro Group Reduction: Cool the reaction mixture. The intermediate 3-nitrobenzamidoxime can be isolated or used directly. For reduction, dissolve the intermediate in a solvent like methanol or ethyl acetate, add a catalyst such as 10% Palladium on carbon (Pd/C), and subject the mixture to hydrogenation (using a hydrogen balloon or a Parr hydrogenator) until the nitro group is fully reduced to the amine.

-

Amidoxime Reduction: Following the reduction of the nitro group, the catalyst can be filtered off, and the resulting 3-aminobenzamidoxime can be subjected to a second, often more vigorous, catalytic hydrogenation to reduce the amidoxime N-OH bond to the final amidine.

-

Isolation: After the final reduction, filter the catalyst. The product can be isolated and purified, often by precipitation as its hydrochloride salt by adding HCl in a suitable solvent, followed by recrystallization.

Core Reactivity: A Versatile Building Block

The true power of 3-aminobenzamidine in drug discovery lies in its dual nucleophilic character. The aromatic amine and the amidine group can react independently or together to form a wide array of heterocyclic compounds.[3] This makes it an invaluable scaffold for building chemical libraries targeting various enzymes.

Caption: Reactivity of 3-Aminobenzamidine's functional groups.

Biological Activity & Mechanism of Action

Benzamidine-containing molecules are classic "priviledged scaffolds" in medicinal chemistry, particularly for their ability to target proteases.

Primary Target Class: Serine Proteases

The core mechanism of action for 3-aminobenzamidine is competitive inhibition of serine proteases like trypsin and thrombin.[3]

-

Mechanism of Inhibition: The active site of serine proteases contains a "specificity pocket" that recognizes the side chain of the substrate's arginine or lysine residue. A key feature of this pocket is a negatively charged aspartate residue (Asp189 in trypsin) at its base. The protonated, positively charged amidinium group of 3-aminobenzamidine acts as a mimic of the guanidinium group of an arginine side chain.[3] It forms a strong, charge-stabilized hydrogen bond (a salt bridge) with the aspartate residue, effectively blocking the active site and preventing substrate binding and catalysis.

Caption: Interaction of 3-aminobenzamidine with a serine protease active site.

Investigational Roles

Beyond its direct protease inhibition, 3-aminobenzamidine serves as a critical precursor and has shown potential in other areas:

-

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: It is a key starting material for synthesizing N-phenylamidines, which have been identified as highly selective inhibitors of nNOS.[3][8] This makes it a valuable tool in programs targeting neurological disorders where nNOS activity is implicated.[3]

-

Poly (ADP-ribose) Polymerase (PARP) Inhibition: Preliminary research suggests that 3-aminobenzamidine and related compounds may exert neuroprotective effects, potentially through the inhibition of PARP.[3] This is analogous to the well-documented activity of its structural cousin, 3-aminobenzamide, a known PARP inhibitor used to study DNA repair, cell death, and ischemia-reperfusion injury.[9][10][11]

Applications in Research & Development

The practical utility of 3-aminobenzamidine is best demonstrated through its application in common laboratory workflows.

Application: Affinity Purification of Serine Proteases

The high affinity of the benzamidine scaffold for the active site of trypsin-like serine proteases makes it an ideal ligand for affinity chromatography. While data often cites the para-isomer, the principle is identical.[12] This technique can be used to either purify these proteases from a complex mixture or to remove them as contaminants.

Experimental Protocol: Serine Protease Removal

Trustworthiness: This protocol is self-validating. The flow-through should be depleted of the target protease, which can be confirmed by an activity assay. The bound protease can be eluted and verified by SDS-PAGE or a Western blot.

-

Column Preparation: Use a pre-packed p-aminobenzamidine-agarose or -sepharose column (e.g., HiTrap® Benzamidine FF).

-

Equilibration: Equilibrate the column with 5-10 column volumes (CV) of binding buffer (e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4). The high salt concentration minimizes non-specific ionic interactions.

-

Sample Loading: Apply the clarified protein sample (e.g., a cell lysate or recombinant protein prep contaminated with thrombin after tag cleavage) to the column at a flow rate recommended by the manufacturer.

-

Collection of Flow-Through: Collect the fraction that passes through the column. This fraction contains the target protein, now depleted of the contaminating serine protease.

-

Washing: Wash the column with 5-10 CV of binding buffer to remove any non-specifically bound proteins.

-

Elution (Optional): To recover the bound protease, elute with a low pH buffer (e.g., 50 mM Glycine-HCl, pH 3.0) or by using a competitive inhibitor in the binding buffer.

-

Regeneration: Regenerate the column by washing with alternating high pH (e.g., 100 mM Tris-HCl, 500 mM NaCl, pH 8.5) and low pH (e.g., 100 mM sodium acetate, 500 mM NaCl, pH 4.5) buffers, followed by re-equilibration in binding buffer and storage in 20% ethanol.

Application: Scaffold for Inhibitor Development

The primary value of 3-aminobenzamidine to drug development professionals is as a starting point. The goal is to build upon its core structure to enhance potency and, critically, selectivity for a specific protease or enzyme target.[3]

Caption: Workflow for developing selective inhibitors from 3-aminobenzamidine.

Safety, Handling, and Storage

Proper handling is essential for researcher safety and maintaining the integrity of the compound. The following data pertains to the dihydrochloride salt.

| Hazard Class | Statement | Precautionary Codes |

| Skin Irritation | Causes skin irritation (H315) | P264, P280, P302+P352 |

| Eye Irritation | Causes serious eye irritation (H319) | P280, P305+P351+P338 |

| Skin Sensitization | May cause an allergic skin reaction (H317) | P261, P280 |

| Respiratory | May cause respiratory irritation (H335) | P261, P271 |

(Source: Sigma-Aldrich Safety Data[5])

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.[13]

-

Storage: Store tightly sealed in a cool, dry place. Recommended storage is at 2-8°C.[5]

-

Incompatible Materials: Avoid strong oxidizing agents and strong acids.[13]

Conclusion and Future Directions

3-Aminobenzenecarboximidamide (CAS 3459-66-3) is far more than a simple chemical. It is a foundational tool for biochemists and a versatile scaffold for medicinal chemists. Its inherent ability to competitively inhibit serine proteases provides a basis for its use in research, while its reactive functional groups offer a gateway to novel therapeutics, particularly selective nNOS inhibitors.

Future research will likely focus on several key areas:

-

Novel Derivatives: Expanding the library of derivatives to target other classes of proteases or enzymes with greater selectivity.[3]

-

Synergistic Effects: Investigating its use in combination with other therapeutic agents, such as chemotherapeutics, to explore potential synergistic effects.[3]

-

Diagnostic Probes: Attaching fluorescent or other reporter molecules to the scaffold to develop tools for imaging protease activity in living systems, providing deeper insights into disease pathology.[3]

By understanding its fundamental chemistry and biological activity, researchers can continue to leverage this powerful molecule to advance both basic science and drug development.

References

-

Inhibition of catalase by 3,3'-diaminobenzidine. PubMed. [Link]

-

3-Aminobenzamide. Wikipedia. [Link]

-

3-aminobenzamide suppliers USA. WorldofChemicals. [Link]

-

3-Aminobenzamide | C7H8N2O | CID 1645. PubChem. [Link]

-

GHS 11 (Rev.11) SDS Word 下载CAS: 3459-66-3 Name: -. XiXisys. [Link]

-

3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. PubMed. [Link]

-

p-Aminobenzamidine as a fluorescent probe for the active site of serine proteases. PubMed. [Link]

-

Biochemical and molecular modeling analysis of the ability of two p-aminobenzamidine-based sorbents to selectively purify serine proteases (fibrinogenases) from snake venoms. PubMed. [Link]

-

Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Cytiva. [Link]

-

Use of p-aminobenzamidine to monitor activation of trypsin-like serine proteases. PubMed. [Link]

-

Biochemical and molecular modeling analysis of the ability of two p-aminobenzamidine-based sorbents to selectively purify serine proteases (fibrinogenases) from snake venoms. ResearchGate. [Link]

-

Solubility of p -Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Journal of Chemical & Engineering Data. [Link]

- CN106565541A - Synthesis method for benzamidine derivatives.

-

p-Aminobenzamidine | C7H9N3 | CID 1725. PubChem. [Link]

-

Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. PubMed Central. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

Organic Structure Elucidation Workbook. University of Notre Dame. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. YouTube. [Link]

-

Synthesis of Primary Amines from Carboxylic Acids. YouTube. [Link]

-

WebSpectra - Problems in NMR and IR Spectroscopy. UCLA Chemistry and Biochemistry. [Link]

-

Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. [Link]

Sources

- 1. 3-AMINOBENZAMIDINE CAS#: 3459-66-3 [chemicalbook.com]

- 2. 3-Aminobenzenecarboximidamide,3459-66-3-Amadis Chemical [amadischem.com]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. 3-氨基苯甲脒 二盐酸盐 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. structureworkbook.nd.edu [structureworkbook.nd.edu]

- 7. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]

- 8. 3-Aminobenzamidine Dihydrochloride | CymitQuimica [cymitquimica.com]

- 9. 3-Aminobenzamide - Wikipedia [en.wikipedia.org]

- 10. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biochemical and molecular modeling analysis of the ability of two p-aminobenzamidine-based sorbents to selectively purify serine proteases (fibrinogenases) from snake venoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Aminobenzenecarboximidamide: Properties, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 3-Aminobenzenecarboximidamide, a pivotal molecule in contemporary biomedical research. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical properties, synthesis, and significant applications as a modulator of key enzymatic pathways.

Core Molecular and Physicochemical Properties

3-Aminobenzenecarboximidamide, also known as 3-aminobenzamidine, is an aromatic amine and amidine derivative. Its structure, featuring both a basic amino group and a strongly basic amidine functional group on a benzene ring, underpins its utility as a versatile building block and bioactive molecule. For practical laboratory applications, it is frequently supplied as its more stable dihydrochloride salt.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉N₃ | [1] |

| Molecular Weight | 135.17 g/mol | [1] |

| CAS Number | 3459-66-3 | [1] |

| Synonyms | 3-Aminobenzamidine, m-Aminobenzamidine | [2] |

| Form (Dihydrochloride Salt) | Solid | |

| Molecular Formula (Dihydrochloride Salt) | C₇H₉N₃·2HCl (or C₇H₁₁Cl₂N₃) | [2] |

| Molecular Weight (Dihydrochloride Salt) | 208.09 g/mol | [2] |

| CAS Number (Dihydrochloride Salt) | 37132-68-6 | [2] |

| Storage Temperature (Dihydrochloride Salt) | 2-8°C |

Synthesis of 3-Aminobenzenecarboximidamide

The synthesis logically proceeds from the corresponding nitrile, 3-aminobenzonitrile. The amino group may require protection to prevent side reactions during the Pinner reaction, which involves acidic conditions.

Proposed Synthetic Workflow

Caption: Proposed synthesis of 3-Aminobenzenecarboximidamide.

Detailed Experimental Protocol (Hypothetical)

-

Protection of 3-Aminobenzonitrile: Dissolve 3-aminobenzonitrile in a suitable solvent such as dichloromethane. Add a base, for example, triethylamine, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Formation of the Imino Ether Hydrochloride (Pinner Reaction): The Boc-protected 3-aminobenzonitrile is dissolved in anhydrous ethanol and cooled in an ice bath. Anhydrous hydrogen chloride gas is then bubbled through the solution. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The resulting imino ether hydrochloride often precipitates and can be collected by filtration.

-

Ammonolysis: The isolated imino ether hydrochloride is suspended in a solution of anhydrous ammonia in ethanol. This reaction is typically carried out at room temperature with stirring until the conversion to the amidine is complete.

-

Deprotection: The Boc-protected 3-aminobenzamidine is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an appropriate solvent, to remove the Boc protecting group and yield the final product, 3-Aminobenzenecarboximidamide, often isolated as its salt.

Applications in Drug Discovery and Chemical Biology

3-Aminobenzenecarboximidamide serves as a critical scaffold and reactant in the development of targeted therapeutics, primarily due to its ability to mimic the guanidinium group of arginine. This mimicry allows it to interact with the active sites of specific enzymes.

Precursor for Selective Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

A significant application of 3-Aminobenzenecarboximidamide is its use as a starting material for the synthesis of selective inhibitors of neuronal nitric oxide synthase (nNOS).[3] Overproduction of nitric oxide by nNOS is implicated in various neurological conditions, making selective inhibition a promising therapeutic strategy.[4] The amidine group of 3-Aminobenzenecarboximidamide is crucial for binding to the active site of NOS enzymes, which naturally process L-arginine.[5] By chemically modifying the amino group, researchers can develop potent and selective nNOS inhibitors.[4]

Serine Protease Inhibition

Benzamidine and its derivatives are well-established competitive inhibitors of serine proteases, such as trypsin and thrombin.[3][5] These enzymes play crucial roles in physiological processes like digestion, blood coagulation, and inflammation.[3] The positively charged amidinium group of 3-Aminobenzenecarboximidamide effectively interacts with the negatively charged aspartate residue in the S1 pocket of many serine proteases, which is responsible for recognizing and binding arginine or lysine side chains in their substrates.

Mechanism of Action

The inhibitory activity of 3-Aminobenzenecarboximidamide and its derivatives is rooted in their structural similarity to the side chain of L-arginine.

Inhibition of Nitric Oxide Synthase (NOS)

Nitric oxide synthases are a family of enzymes that catalyze the production of nitric oxide (NO) from L-arginine.[6] There are three main isoforms: endothelial (eNOS), neuronal (nNOS), and inducible (iNOS).[6] Inhibitors of NOS are classified based on their selectivity for these isoforms. 3-Aminobenzenecarboximidamide-derived compounds act as competitive inhibitors by binding to the L-arginine binding site within the enzyme's active center, thereby preventing the synthesis of NO.[5][7]

Caption: Competitive inhibition of Nitric Oxide Synthase.

Inhibition of Serine Proteases

Serine proteases are characterized by a catalytic triad (serine, histidine, and aspartate) in their active site. Many, like trypsin, have a specificity pocket (the S1 pocket) that accommodates basic amino acid residues. The amidine group of 3-Aminobenzenecarboximidamide, being protonated at physiological pH, forms a salt bridge with the aspartate residue at the bottom of the S1 pocket, effectively blocking the entry of the natural substrate.

Key Experimental Protocols

Analytical Characterization

High-Performance Liquid Chromatography (HPLC): While a specific method for 3-Aminobenzenecarboximidamide is not detailed, a general approach for analyzing polar, basic compounds can be employed. A reverse-phase C18 column can be used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or formate with an ion-pairing agent) and an organic solvent like acetonitrile or methanol.[8][9] Detection is typically performed using a UV detector at a wavelength around 280 nm.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The aromatic protons of the benzene ring would appear in the range of δ 6.5-8.0 ppm in the ¹H NMR spectrum. The protons of the amino and amidine groups are exchangeable and may appear as broad signals. For reference, spectral data for the closely related 4-aminobenzamidine shows aromatic proton signals at approximately δ 7.58 and 6.77 ppm in D₂O.[10]

Enzyme Inhibition Assay: Neuronal Nitric Oxide Synthase (L-Citrulline Assay)

This assay quantifies the activity of NOS by measuring the conversion of radiolabeled L-arginine to L-citrulline.[6]

-

Reaction Mixture Preparation: Prepare a reaction buffer containing cofactors for nNOS, such as NADPH, FAD, FMN, and tetrahydrobiopterin.

-

Enzyme and Inhibitor Incubation: In a microcentrifuge tube, add the reaction buffer, purified nNOS enzyme, and varying concentrations of the 3-Aminobenzenecarboximidamide-derived inhibitor (or vehicle control).

-

Initiation of Reaction: Start the reaction by adding a mixture of L-arginine and a known amount of [³H]L-arginine. Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop buffer, typically containing an acidic solution to precipitate the protein.

-

Separation of L-Citrulline: The unreacted [³H]L-arginine is removed by passing the supernatant through a cation-exchange resin. The [³H]L-citrulline, being neutral, does not bind to the resin and is collected in the eluate.

-

Quantification: The amount of [³H]L-citrulline is quantified using liquid scintillation counting. The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to the control.

Safety and Handling

The dihydrochloride salt of 3-Aminobenzenecarboximidamide is classified as a hazardous substance.

-

Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Handling Recommendations:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place as recommended (2-8°C for the dihydrochloride salt).

Conclusion

3-Aminobenzenecarboximidamide is a molecule of significant interest in medicinal chemistry and drug development. Its ability to serve as a structural mimic of the L-arginine side chain makes it a valuable scaffold for the design of inhibitors targeting serine proteases and nitric oxide synthases. A thorough understanding of its properties, synthesis, and biological activity is crucial for leveraging its full potential in the development of novel therapeutics for a range of diseases, including neurological disorders and inflammatory conditions.

References

- SIELC Technologies. HPLC Method for Analysis of 3,3′-Diaminobenzidine (DAB) on BIST B+ Column.

- Cayman Chemical. (2025). Safety Data Sheet: 3-amino Benzamide.

- CymitQuimica. 3-Aminobenzamidine Dihydrochloride.

- BIOFOUNT. 3-Aminobenzenecarboximidamide.

- Sigma-Aldrich. 3-Aminobenzamidine dihydrochloride.

- BenchChem. 3-Aminobenzamidine dihydrochloride | 37132-68-6.

-

Carl ROTH. (2024). Safety Data Sheet: 3,3'-Diaminobenzidine tetrahydrochloride. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNbuwWBzrxCGafw7eXmZALOiDCaJ39GdqSMlkwfOSuM4NY_lePB5VzjKF3l5oX3R5qVOTAgKPIF2Y1IKy8822uliVP6U2fWmtRVTXfpDdRz_r9USBjq2YLzNQd-oXNRnkEF2GPzO-QMnncLiFL1579Yvnb8GO7KwtF]([Link]

Sources

- 1. carlroth.com:443 [carlroth.com:443]

- 2. 3-Aminobenzamidine Dihydrochloride | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. Selective neuronal nitric oxide synthase inhibitors and the prevention of cerebral palsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. digibug.ugr.es [digibug.ugr.es]

- 7. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HPLC Method for Analysis of 3,3'-Diaminobenzidine (DAB) on BIST B+ Column | SIELC Technologies [sielc.com]

- 9. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

A Technical Guide to the Spectroscopic Characterization of 3-Aminobenzenecarboximidamide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 3-Aminobenzenecarboximidamide (also known as 3-aminobenzamidine). Tailored for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of this important chemical entity. We delve into the predicted spectral features, provide standardized experimental protocols, and explain the scientific rationale behind data interpretation, ensuring a thorough understanding of how these techniques collectively validate the molecular structure.

Introduction: Defining the Molecule

3-Aminobenzenecarboximidamide is a key structural motif in medicinal chemistry, notably serving as a foundational component for the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors. Its bifunctional nature, possessing both a nucleophilic aromatic amine and a strongly basic amidine group, makes it a versatile building block.

A critical point of clarification is the common confusion between 3-Aminobenzenecarboximidamide (the amidine) and 3-aminobenzamide (the amide). The amide contains a carbonyl group (C=O), whereas the amidine features a carbon-nitrogen double bond (C=N). This seemingly small difference results in vastly different chemical properties and, consequently, distinct spectroscopic fingerprints. This guide focuses exclusively on the amidine , 3-Aminobenzenecarboximidamide, which is most commonly available and handled as its more stable dihydrochloride salt (CAS Number: 37132-68-6).[1][2] The data and protocols herein will pertain to this form, with explanations of how the salt form influences the spectroscopic output.

Molecular Structure and Spectroscopic Workflow

The structural confirmation of a synthesized or procured batch of 3-Aminobenzenecarboximidamide relies on a tripartite analytical approach. Each technique provides a unique and complementary piece of the structural puzzle.

Caption: Workflow for the structural elucidation of 3-Aminobenzenecarboximidamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, we can map out the connectivity of atoms. For 3-Aminobenzenecarboximidamide, both ¹H and ¹³C NMR are essential.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. In its dihydrochloride salt form, the amine and amidine groups will be protonated, and the exchangeable protons (N-H) will often appear as broad signals that can be exchanged with deuterium by adding D₂O to the sample.[3]

Rationale for Solvent Choice: A polar, aprotic solvent like Dimethyl Sulfoxide-d₆ (DMSO-d₆) is ideal. It readily dissolves the dihydrochloride salt and, importantly, slows down the exchange rate of N-H protons, allowing them to be observed more clearly than in protic solvents like D₂O or CD₃OD.

| Predicted Proton Signal | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Rationale & Notes |

| Aromatic CH | 7.0 - 7.8 | m (multiplet) | 4H | The four protons on the benzene ring will appear in the aromatic region. Their exact shifts and splitting patterns (e.g., d, t, dd) depend on the electronic effects of the amino and amidinium substituents. |

| Ar-NH ₃⁺ | 8.5 - 9.5 | br s (broad singlet) | 3H | The anilinium protons are deshielded and appear as a broad signal. This signal will disappear upon D₂O exchange. |

| C(=NH ₂)NH ₂⁺ | 9.0 - 10.5 | br s (broad singlet) | 4H | The amidinium protons are highly deshielded due to positive charge and resonance. They appear as very broad signals and will exchange with D₂O. |

Note: Chemical shift prediction is based on general principles. Actual experimental values can be influenced by concentration, temperature, and residual water in the solvent.[4][5][6]

Caption: Plausible fragmentation pathways for protonated 3-Aminobenzenecarboximidamide.

Causality of Fragmentation:

-

Loss of Ammonia (NH₃): The amidinium group can readily lose a neutral ammonia molecule, a common fragmentation pathway for such functional groups.

-

Loss of Cyanamide (H₂NCN): Cleavage of the bond between the aromatic ring and the amidinium group can result in the loss of neutral cyanamide, leaving a stable anilinium cation. [7][8]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent mixture, such as 50:50 methanol:water with 0.1% formic acid. The acid helps promote protonation for positive-ion mode analysis.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Tuning: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable and strong signal for the ion of interest.

-

MS1 Scan: Acquire a full scan mass spectrum (e.g., over a range of m/z 50-500) to identify the [M+H]⁺ ion.

-

(Optional) MS/MS Scan: For structural confirmation, perform a product ion scan. Isolate the [M+H]⁺ ion (m/z 136.09) in the quadrupole or ion trap and apply collision energy to induce fragmentation. Analyze the resulting fragment ions.

Conclusion: A Unified Spectroscopic Identity

The structural verification of 3-Aminobenzenecarboximidamide is achieved through the synergistic interpretation of NMR, IR, and MS data.

-

MS confirms the correct molecular weight (135.08 Da for the free base).

-

IR confirms the presence of the key functional groups: N-H bonds (amine/amidinium), the C=N bond of the amidine, and the aromatic ring.

-

NMR provides the definitive structural map, confirming the 1,3-disubstituted aromatic ring pattern and the relative number of protons in different chemical environments.

Together, these techniques provide an unambiguous and self-validating confirmation of the molecule's identity and purity, a critical requirement for its application in research and drug development.

References

-

Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. Retrieved January 14, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved January 14, 2026, from [Link]

-

University of Illinois. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. Retrieved January 14, 2026, from [Link]

-

ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 14, 2026, from [Link]

-

Raczynska, E. D., & Che, Z. (1999). Mass spectral fragmentation of tautomerizing N,N'-diarylbenzamidines. Journal of Mass Spectrometry, 34(9), 978–981. Available at: [Link]

-

Silva, V. O., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(36), 20281–20290. Available at: [Link]

-

Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Available at: [Link]

-

Griffiths, L., & Abraham, R. J. (2006). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 18(5), 20-24. Available at: [Link]

Sources

- 1. 3-氨基苯甲脒 二盐酸盐 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spectroscopyasia.com [spectroscopyasia.com]

- 6. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3-Aminobenzenecarboximidamide

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Aminobenzenecarboximidamide, with a specific focus on its solubility and stability. Intended for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with actionable experimental protocols. By elucidating the factors that govern the dissolution and degradation of this important chemical entity, this guide aims to empower researchers to design robust experimental and formulation strategies. All methodologies are presented with a rationale-driven approach to ensure scientific integrity and reproducibility.

Introduction to 3-Aminobenzenecarboximidamide

3-Aminobenzenecarboximidamide, also known as m-aminobenzamidine, is an aromatic amidine derivative with the chemical formula C₇H₉N₃.[1] Its structure, featuring a benzene ring substituted with both an amino group and a carboximidamide (amidine) group, makes it a versatile building block in medicinal chemistry and a valuable tool in biochemical research. The amidine group, being a strong base, is typically protonated at physiological pH, rendering the molecule as the corresponding amidinium ion. This characteristic is crucial for its biological activity, often allowing it to mimic arginine residues and interact with the active sites of enzymes such as serine proteases.[2]

The compound is commonly available as a hydrochloride salt (CAS Number: 3459-67-4 for the monohydrochloride) to enhance its stability and aqueous solubility.[3][4][5] Understanding the solubility and stability profile of 3-Aminobenzenecarboximidamide is paramount for its effective application, from ensuring accurate concentrations in enzymatic assays to developing stable pharmaceutical formulations.

Table 1: Chemical and Physical Properties of 3-Aminobenzenecarboximidamide

| Property | Value | Reference |

| Chemical Name | 3-Aminobenzenecarboximidamide | - |

| Synonyms | m-Aminobenzamidine, 3-Aminobenzamidine | [3] |

| CAS Number | 3459-66-3 (free base), 3459-67-4 (HCl salt) | [1][3] |

| Molecular Formula | C₇H₉N₃ (free base) | [1] |

| Molecular Weight | 135.17 g/mol (free base) | [1] |

| Appearance | Typically a crystalline solid | - |

Solubility Profile

The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and application in research. The solubility of 3-Aminobenzenecarboximidamide is dictated by its molecular structure, the nature of the solvent, temperature, and pH.

General Solubility Characteristics

The presence of the polar amino and amidine functional groups suggests that 3-Aminobenzenecarboximidamide exhibits some degree of solubility in polar solvents. The ability of these groups to form hydrogen bonds with protic solvents like water and alcohols is a key determinant of its solubility.[6] For the related compound, benzamidine hydrochloride, good solubility is observed in water and polar organic solvents.[1]

Table 2: Qualitative Solubility of Structurally Related Compounds

| Solvent | Benzamidine Hydrochloride | 4-Aminobenzamidine | 4-Aminobenzamide |

| Water | ~3 mg/mL (in PBS, pH 7.2)[1] | Moderate[6] | Soluble[7] |

| Ethanol | ~10 mg/mL[1] | Soluble[6] | Soluble[7] |

| DMSO | ~25 mg/mL[1] | Soluble[6] | 100 mg/mL[8] |

| Dimethylformamide (DMF) | ~25 mg/mL[1] | - | - |

| Acetonitrile | - | - | Soluble[7] |

| Acetone | - | - | Soluble[7] |

| Ethyl Acetate | - | - | Soluble[7] |

Note: This table is intended to provide a general indication of solubility based on related compounds. Actual solubility of 3-Aminobenzenecarboximidamide should be determined experimentally.

The Critical Influence of pH on Aqueous Solubility

The pH of an aqueous solution has a profound impact on the solubility of 3-Aminobenzenecarboximidamide due to the presence of the basic amidine and amino groups. The amidine group has a high pKa (typically around 11-12 for benzamidines), meaning it is predominantly protonated to form the positively charged amidinium ion at physiological pH. The amino group is also basic, though to a lesser extent.

The protonated form of the molecule is significantly more water-soluble than the neutral free base due to its ionic nature and enhanced ability to interact with polar water molecules.[6] Therefore, the aqueous solubility of 3-Aminobenzenecarboximidamide is expected to be higher in acidic to neutral solutions and decrease as the pH becomes more alkaline.

Figure 1: Relationship between pH and the ionization state and relative aqueous solubility of 3-Aminobenzenecarboximidamide.

Experimental Protocol for Solubility Determination

The following protocol outlines a standard procedure for determining the equilibrium solubility of 3-Aminobenzenecarboximidamide in various solvents.

Objective: To quantify the solubility of 3-Aminobenzenecarboximidamide in a range of pharmaceutically and scientifically relevant solvents at a controlled temperature.

Materials:

-

3-Aminobenzenecarboximidamide (or its hydrochloride salt)

-

Selected solvents (e.g., water, ethanol, DMSO, PBS at various pH values)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Calibrated analytical balance

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-Aminobenzenecarboximidamide to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

-

Rationale: Ensuring an excess of the solid phase is crucial for achieving equilibrium and creating a saturated solution.

-

-

Equilibration:

-

Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours).

-

Rationale: Continuous agitation and a controlled temperature ensure that the system reaches equilibrium, where the rate of dissolution equals the rate of precipitation.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Rationale: Centrifugation provides a clear supernatant, separating the saturated solution from the excess solid material.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Rationale: Dilution is necessary to ensure the concentration of the analyte is within the quantifiable range of the chosen analytical technique.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV.

-

Prepare a calibration curve using standard solutions of 3-Aminobenzenecarboximidamide of known concentrations.

-

Determine the concentration of the analyte in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated supernatant by applying the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Stability Profile

The stability of 3-Aminobenzenecarboximidamide is a critical attribute that can affect its shelf-life, the reliability of experimental results, and its safety and efficacy in pharmaceutical applications. This section details the primary degradation pathways and the factors that influence them.

Hydrolytic Stability

The most significant degradation pathway for benzamidines in aqueous solution is hydrolysis. This reaction leads to the formation of the corresponding benzamide (in this case, 3-aminobenzamide) and ammonia. The rate of hydrolysis is highly dependent on the pH of the solution.

Mechanism of Hydrolysis:

The hydrolysis of benzamidines is catalyzed by both acid and base. However, under neutral to basic conditions, the dominant mechanism involves the nucleophilic attack of a hydroxide ion on the carbon atom of the amidine group. The protonated amidinium ion, which is prevalent at lower pH, is less susceptible to nucleophilic attack, thus exhibiting greater stability. As the pH increases, the concentration of the more reactive, unprotonated free base form of the amidine increases, leading to an accelerated rate of hydrolysis.

Figure 2: Simplified degradation pathway of 3-Aminobenzenecarboximidamide via hydrolysis under basic conditions.

Studies on unsubstituted benzamidinium have shown that the half-life can be as long as 300 days at pH 9, but decreases dramatically to 6 days at pH 11 and 15 hours at pH 13. This underscores the critical importance of pH control in aqueous solutions of 3-Aminobenzenecarboximidamide.

Photostability

The International Council for Harmonisation (ICH) guidelines recommend assessing the photostability of new drug substances.[9][10][11] Aromatic compounds, particularly those with amino groups, can be susceptible to photodegradation. Exposure to light, especially UV radiation, can lead to the formation of reactive species and subsequent degradation products. It is advisable to protect solutions of 3-Aminobenzenecarboximidamide from light, especially during long-term storage or prolonged experiments.

Thermal Stability

The thermal stability of 3-Aminobenzenecarboximidamide is another important consideration. While solid-state amidine salts are generally stable at room temperature, elevated temperatures can accelerate degradation, particularly in solution. The rate of hydrolysis, for instance, is expected to increase with temperature according to the Arrhenius equation.

Experimental Protocol for Stability Assessment (Forced Degradation)

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[12][13][14][15][16]

Objective: To evaluate the stability of 3-Aminobenzenecarboximidamide under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

3-Aminobenzenecarboximidamide

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solutions (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC system with a PDA or MS detector

-

pH meter

Methodology:

-

Preparation of Stock Solution:

-

Prepare a stock solution of 3-Aminobenzenecarboximidamide in a suitable solvent (e.g., water or a mixture of water and a co-solvent like acetonitrile) at a known concentration.

-

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Incubate at a specific temperature (e.g., 60 °C) for a defined period.

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Incubate at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Keep at room temperature.

-

Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60 °C, 80 °C) in a temperature-controlled oven.

-

Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[9][10][11]

-

Rationale: These stress conditions are designed to accelerate the degradation processes that the compound might encounter during its lifecycle.

-

-

Sample Analysis:

-

At various time points, withdraw samples from each stress condition.

-

If necessary, neutralize the acidic and alkaline samples before analysis.

-

Analyze the samples using a suitable HPLC method. A method with a gradient elution and a photodiode array (PDA) or mass spectrometry (MS) detector is recommended to separate and identify the parent compound and any degradation products.

-

Rationale: A stability-indicating method is one that can resolve the active pharmaceutical ingredient from its degradation products, ensuring accurate quantification of the parent compound.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of 3-Aminobenzenecarboximidamide under each stress condition.

-

Identify and, if possible, characterize the major degradation products.

-

Determine the degradation pathway and the most significant stability liabilities.

-

Analytical Methodologies

Accurate quantification of 3-Aminobenzenecarboximidamide and its potential impurities or degradants is crucial. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.

Recommended HPLC Method Parameters (General Guidance)

While a specific, validated method for 3-Aminobenzenecarboximidamide is not widely published, a general reverse-phase HPLC method can be developed and validated.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase should be controlled to ensure consistent retention and peak shape.

-

Detection: UV detection at a wavelength where 3-Aminobenzenecarboximidamide has significant absorbance (e.g., around 210-230 nm). A PDA detector is highly recommended for stability studies to assess peak purity.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Conclusion

This technical guide has provided a detailed overview of the solubility and stability of 3-Aminobenzenecarboximidamide. The key takeaways for researchers and drug development professionals are:

-

Solubility: The aqueous solubility of 3-Aminobenzenecarboximidamide is highly dependent on pH, with greater solubility in acidic to neutral conditions due to the protonation of the amidine group. It is expected to be soluble in polar organic solvents.

-

Stability: The primary degradation pathway in aqueous solutions is hydrolysis, which is significantly accelerated under basic conditions. Protection from light and elevated temperatures is also recommended to ensure the integrity of the compound.

The provided experimental protocols offer a framework for the systematic evaluation of these critical properties. A thorough understanding and experimental determination of the solubility and stability of 3-Aminobenzenecarboximidamide are essential for its successful application in research and development.

References

-

Solubility of Things. 4-Aminobenzamidine. [Link]

- Gong, X., et al. (2013). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents.

-

Pharmaffiliates. (n.d.). 3-Aminobenzamidine Dihydrochloride. [Link]

-

ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

-

BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. [Link]

- Singh, R., & Rehman, Z. (2014). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.

- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38491-38495.

- Kumar, V., & Singh, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-165.

-

PubChem. (n.d.). Benzenecarboximidamide, 3-amino-, hydrochloride (1:1). [Link]

-

BIOFOUNT. (n.d.). 3-Aminobenzenecarboximidamide. [Link]

-

ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

- Google Patents. (2016). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.

-

Semantic Scholar. (n.d.). Research on the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) applying DSC. [Link]

-

FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 3-Aminobenzamidine Dihydrochloride | LGC Standards [lgcstandards.com]

- 4. 3-Aminobenzamidine Dihydrochloride | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. database.ich.org [database.ich.org]

- 10. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 11. ema.europa.eu [ema.europa.eu]

- 12. acdlabs.com [acdlabs.com]

- 13. biopharminternational.com [biopharminternational.com]

- 14. researchgate.net [researchgate.net]

- 15. biomedres.us [biomedres.us]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activities of 3-Aminobenzenecarboximidamide

Authored by a Senior Application Scientist

Abstract

3-Aminobenzenecarboximidamide, also known as 3-aminobenzamidine, is a small molecule of significant interest within the scientific community, particularly in the fields of enzymology and medicinal chemistry. As a structural analog of benzamidine, it is recognized as a competitive inhibitor of serine proteases, a large and diverse family of enzymes crucial to a multitude of physiological and pathological processes. This technical guide provides a comprehensive overview of the potential biological activities of 3-aminobenzenecarboximidamide, delving into its mechanism of action, its impact on key biological pathways, and its potential as both a research tool and a scaffold for drug development. We will explore the structure-activity relationships that govern its inhibitory profile and provide detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile molecule.

Introduction: The Benzamidine Scaffold and Serine Protease Inhibition

The benzamidine core structure has long been a cornerstone in the design of enzyme inhibitors, particularly for proteases that recognize and cleave substrates after basic amino acid residues like arginine and lysine. The positively charged amidinium group of benzamidine at physiological pH mimics the guanidinium group of arginine, allowing it to bind with high affinity to the S1 pocket of the active site of many serine proteases. 3-Aminobenzenecarboximidamide is a derivative of this fundamental scaffold, featuring an amino group at the meta position of the benzene ring. This substitution offers a reactive handle for chemical modification, enabling the synthesis of a diverse array of derivatives with potentially enhanced potency, selectivity, and pharmacokinetic properties.[1]

It is crucial to distinguish 3-aminobenzenecarboximidamide from its structural isomer, 3-aminobenzamide. While both are benzamide derivatives, their primary biological targets differ significantly. 3-aminobenzamide is a well-characterized inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and genomic stability. In contrast, 3-aminobenzenecarboximidamide's primary known activity is the inhibition of serine proteases.[1]

Table 1: Chemical Properties of 3-Aminobenzenecarboximidamide

| Property | Value |

| IUPAC Name | 3-Aminobenzenecarboximidamide |

| Synonyms | 3-Aminobenzamidine, m-Aminobenzamidine |

| CAS Number | 3459-66-3[2] |

| Molecular Formula | C₇H₉N₃[2] |

| Molecular Weight | 135.17 g/mol [2] |

| Appearance | Varies, often supplied as a dihydrochloride salt[3] |

Mechanism of Action: Competitive Inhibition of Serine Proteases

The primary mechanism by which 3-aminobenzenecarboximidamide exerts its biological effects is through the competitive inhibition of serine proteases. This mode of inhibition is characterized by the inhibitor reversibly binding to the active site of the enzyme, thereby preventing the substrate from binding and catalysis from occurring. The inhibitory potency of benzamidine derivatives is quantified by the inhibition constant (Ki), with a lower Ki value indicating a more potent inhibitor.

The binding of benzamidine derivatives to the active site of serine proteases is primarily driven by two key interactions:

-

Ionic Interaction: The positively charged amidinium group forms a salt bridge with a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket. This interaction is fundamental to the molecule's ability to mimic the side chain of arginine.

-

Hydrophobic Interactions: The aromatic benzene ring of the molecule engages in hydrophobic interactions with the largely nonpolar residues lining the S1 pocket, further stabilizing the enzyme-inhibitor complex.

The position of the amino group on the benzene ring can influence the inhibitory activity. While specific Ki values for 3-aminobenzamidine against a wide range of proteases are not as extensively documented as for its para-isomer (4-aminobenzamidine), the substitution pattern is known to affect the electronic properties and steric hindrance of the molecule, which in turn can modulate its binding affinity and selectivity for different proteases.[4] For instance, studies on substituted benzamidines have shown that both the hydrophobicity and electronic properties of the substituent can impact the inhibition of proteases like plasmin and thrombin.[4]

Figure 1: Mechanism of competitive inhibition of serine proteases by 3-Aminobenzenecarboximidamide.

Modulated Biological Pathways

By inhibiting serine proteases, 3-aminobenzenecarboximidamide can potentially modulate a wide range of biological pathways. The specific effects are dependent on the selectivity profile of the compound and the physiological roles of the inhibited proteases. Key serine proteases and their associated pathways that are potential targets for 3-aminobenzenecarboximidamide include:

-

Thrombin and the Coagulation Cascade: Thrombin is a central enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to the formation of a blood clot. Inhibition of thrombin can have an anticoagulant effect.

-

Plasmin and Fibrinolysis: Plasmin is the primary enzyme responsible for the breakdown of fibrin clots. Modulation of plasmin activity can impact fibrinolysis, the process of dissolving blood clots.

-

Trypsin and Digestion: Trypsin is a key digestive enzyme produced in the pancreas that breaks down proteins. While systemic inhibition of trypsin is generally not a therapeutic goal, the study of trypsin inhibitors is crucial for understanding protease biology.

-

Urokinase-type Plasminogen Activator (uPA) and Tissue Remodeling/Cancer: uPA is involved in the activation of plasminogen to plasmin and plays a significant role in tissue remodeling, cell migration, and tumor invasion. Inhibition of uPA is a potential strategy in cancer therapy.

Figure 2: Potential modulation of the coagulation and fibrinolysis pathways by 3-Aminobenzenecarboximidamide.

Experimental Protocols for a Serine Protease Inhibition Assay

To evaluate the inhibitory potential of 3-aminobenzenecarboximidamide against a specific serine protease, a kinetic enzyme assay using a chromogenic or fluorogenic substrate is a standard and reliable method.

Objective: To determine the inhibition constant (Ki) of 3-aminobenzenecarboximidamide for a target serine protease.

Materials:

-

Purified serine protease (e.g., trypsin, thrombin)

-

Chromogenic or fluorogenic substrate specific for the protease

-

Assay buffer (e.g., Tris-HCl or HEPES at physiological pH)

-

3-Aminobenzenecarboximidamide (as a stock solution in a suitable solvent, e.g., water or DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance or fluorescence at the appropriate wavelength

Protocol:

-

Preparation of Reagents:

-

Prepare a series of dilutions of the 3-aminobenzenecarboximidamide stock solution in assay buffer.

-

Prepare a working solution of the serine protease in assay buffer.

-

Prepare a working solution of the substrate in assay buffer.

-

-

Assay Setup:

-

In the wells of the 96-well microplate, add a fixed volume of the assay buffer.

-

Add varying concentrations of 3-aminobenzenecarboximidamide to the wells. Include a control well with no inhibitor.

-